REACTION_SMILES
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[CH2:36]([CH3:37])[NH:38][C:39]1([C:43](=[O:44])[NH2:45])[CH2:40][NH:41][CH2:42]1.[CH3:46][O:47][CH2:48][CH2:49][O:50][CH3:51].[CH:26]([N:27]([CH:28]([CH3:29])[CH3:30])[CH2:31][CH3:32])([CH3:33])[CH3:34].[Cl:1][c:2]1[n:3][c:4]([CH3:25])[n:5][c:6]2[n:7]1[n:8][c:9](-[c:18]1[c:19]([Cl:24])[cH:20][cH:21][cH:22][cH:23]1)[c:10]2-[c:11]1[cH:12][cH:13][c:14]([Cl:17])[cH:15][cH:16]1.[ClH:35].[OH2:52]>>[c:2]1([N:41]2[CH2:40][C:39]([NH:38][CH2:36][CH3:37])([C:43](=[O:44])[NH2:45])[CH2:42]2)[n:3][c:4]([CH3:25])[n:5][c:6]2[n:7]1[n:8][c:9](-[c:18]1[c:19]([Cl:24])[cH:20][cH:21][cH:22][cH:23]1)[c:10]2-[c:11]1[cH:12][cH:13][c:14]([Cl:17])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNC1(C(N)=O)CNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Cc1nc(Cl)n2nc(-c3ccccc3Cl)c(-c3ccc(Cl)cc3)c2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)n2nc(-c3ccccc3Cl)c(-c3ccc(Cl)cc3)c2n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CCNC1(C(N)=O)CN(c2nc(C)nc3c(-c4ccc(Cl)cc4)c(-c4ccccc4Cl)nn23)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |